1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile
Overview
Description
1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile is an organic compound with the molecular formula C14H22N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group, a dimethylamino group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile can be synthesized through a multi-step process
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The benzyl group or the dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products:
Oxidation: Oxidized derivatives such as benzyl alcohols or carboxylic acids.
Reduction: Reduced forms such as primary amines or secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the benzyl or dimethylamino groups.
Scientific Research Applications
1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile
- 1-Benzyl-4-(dimethylamino)piperidine
- 4-Amino-1-benzylpiperidine
Comparison: 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile is unique due to the presence of both the dimethylamino group and the carbonitrile group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-benzyl-4-(dimethylamino)piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-17(2)15(13-16)8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVOXWSYIFASSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCN(CC1)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586087 | |
Record name | 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92703-36-1 | |
Record name | 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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